Sulfisozole

Vue d'ensemble

Description

Synthesis Analysis

Sulfisoxazole derivatives have been synthesized with 94% and 72–81% yields . Synthetic modifications of sulfathiazole derivatives have become an interesting approach to enhance their biological properties in line with their applications .

Molecular Structure Analysis

Sulfisoxazole, C11H13N3O3S, crystallizes in the orthorhombic system, space group Pbca .

Chemical Reactions Analysis

Sulfisoxazole derivatives have shown potent inhibitory activity against Gram-negative E. coli . The radical scavenging activities of these compounds were evaluated using DPPH radical assay .

Applications De Recherche Scientifique

Oxidation in Water Treatment

Sulfisoxazole, along with other sulfonamides, has been studied for its interaction with ferrate(VI), an environmentally friendly oxidant, in water treatment processes. Research by Sharma, Mishra, and Nesnas (2006) investigated the oxidation of sulfonamides, including sulfisoxazole, in water, demonstrating that ferrate(VI) can effectively remove sulfonamides and convert them to less toxic byproducts, which is significant for water purification and environmental protection (Sharma, Mishra, & Nesnas, 2006).

Clinical Analysis

Tseng and Smith (1994) developed a microtiter plate assay for sulfonamides, including sulfisoxazole, which is crucial for monitoring patients receiving these drugs. This assay is advantageous for its simplicity, rapidity, and suitability for measuring clinically relevant concentrations of sulfonamides in biological fluids (Tseng & Smith, 1994).

Degradation by Microorganisms

A study by Ricken et al. (2013) explored an unusual microbial strategy for eliminating sulfonamide antibiotics, including sulfisoxazole. They discovered that a specific microbial strain employed ipso-hydroxylation followed by fragmentation, resulting in the degradation of sulfisoxazole, highlighting a potential natural method for the removal of such antibiotics from the environment (Ricken et al., 2013).

Application in Cancer Research

Remarkably, sulfisoxazole has been identified as an inhibitor of small extracellular vesicles' secretion from breast cancer cells, as studied by Im et al. (2019). This discovery suggests its potential use in cancer therapy and provides insights into the mechanism of action of sulfisoxazole in the context of cancer cell biology (Im et al., 2019). Additionally, Shin et al. (2021) reported that sulfisoxazole can elicit a robust antitumor immune response in conjunction with immune checkpoint therapy, marking a significant step in cancer treatment research (Shin et al., 2021).

Environmental Monitoring

Kokoszka et al. (2021) applied an ultra-high-performance liquid chromatography coupled to tandem mass spectrometry method to detect sulfisoxazole in surface water. This study highlights the importance of monitoring sulfonamide antibiotics, including sulfisoxazole, in urban environments to assess their impact on public health and the environment (Kokoszka, Wilk, Felis, & Bajkacz, 2021).

Safety And Hazards

Orientations Futures

Propriétés

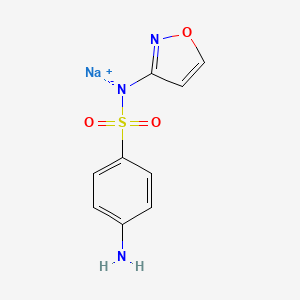

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJOTUZCTLKWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfisozole sodium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

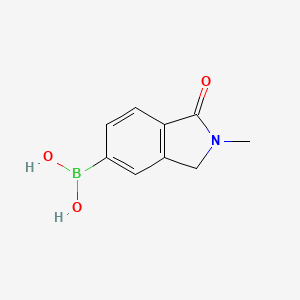

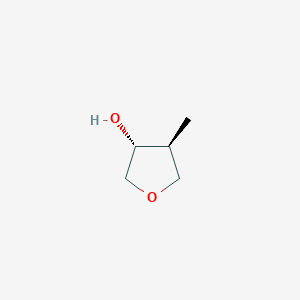

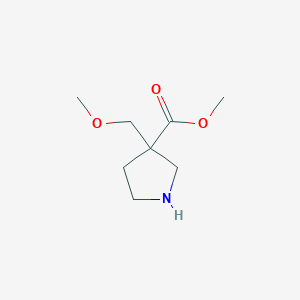

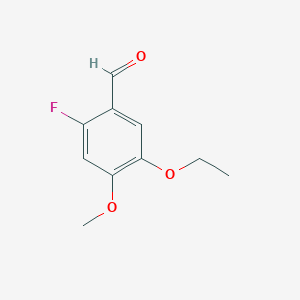

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)

![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)

![N-(3-(3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino)phenyl)acetamide](/img/structure/B1429255.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)